molecular formula C14H19NO B6299837 N-(3-tert-butylsalicylidene)-allylamine CAS No. 851053-83-3

N-(3-tert-butylsalicylidene)-allylamine

Cat. No. B6299837
CAS RN: 851053-83-3
M. Wt: 217.31 g/mol
InChI Key: LSAHORSUMKENFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-tert-Butylsalicylidene)-allylamine (NBSAL) is an organosilicon compound that has been used in a variety of scientific research applications. NBSAL has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

N-(3-tert-butylsalicylidene)-allylamine has been used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of catalysts, the synthesis of nanomaterials, and the study of protein-ligand interactions. N-(3-tert-butylsalicylidene)-allylamine has also been used in the study of the structure and function of enzymes, the study of enzyme inhibitors, and the study of drug metabolism.

Mechanism of Action

N-(3-tert-butylsalicylidene)-allylamine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-(3-tert-butylsalicylidene)-allylamine can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-tert-butylsalicylidene)-allylamine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, reduce the production of prostaglandins, and inhibit the activity of COX-2. N-(3-tert-butylsalicylidene)-allylamine has also been found to have anti-oxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(3-tert-butylsalicylidene)-allylamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. It is also relatively stable and can be stored for extended periods of time. However, N-(3-tert-butylsalicylidene)-allylamine has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for N-(3-tert-butylsalicylidene)-allylamine research. These include the development of new synthetic methods for N-(3-tert-butylsalicylidene)-allylamine, the development of new applications for N-(3-tert-butylsalicylidene)-allylamine, and the study of the effects of N-(3-tert-butylsalicylidene)-allylamine on different biological systems. Additionally, further research into the biochemical and physiological effects of N-(3-tert-butylsalicylidene)-allylamine could lead to the development of new therapeutic agents.

Synthesis Methods

N-(3-tert-butylsalicylidene)-allylamine can be synthesized by reacting allylamine with 3-tert-butylsalicylaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated and purified by column chromatography.

properties

IUPAC Name

2-tert-butyl-6-(prop-2-enyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAHORSUMKENFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50827047
Record name 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

CAS RN

851053-83-3
Record name 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.